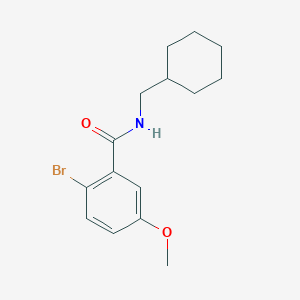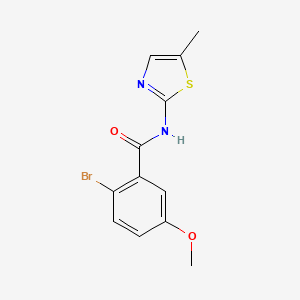![molecular formula C18H24N2O5S B7477453 Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate, also known as CBP-307, is a novel small molecule drug candidate that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of a specific isoform of phosphodiesterase (PDE), which plays a critical role in regulating intracellular signaling pathways.
作用機序
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate is a selective inhibitor of PDE10A, a specific isoform of PDE that is highly expressed in the brain, striatum, and other tissues. PDE10A plays a critical role in regulating the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in intracellular signaling pathways. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn activate downstream signaling pathways that regulate various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. In addition, this compound has been shown to modulate the activity of dopaminergic and glutamatergic neurotransmitter systems, which are involved in the regulation of mood, cognition, and motor function.
実験室実験の利点と制限
One of the major advantages of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate is its high selectivity for PDE10A, which reduces the risk of off-target effects and toxicity. In addition, this compound has good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it suitable for oral administration in preclinical and clinical studies. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its formulation and delivery in certain applications.
将来の方向性
There are several future directions for the development and application of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate. One area of focus is the further investigation of its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In addition, there is a need for the development of more potent and selective PDE10A inhibitors, as well as the optimization of the pharmacokinetic properties of this compound for clinical use. Finally, the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of this compound will provide insights into the regulation of intracellular signaling pathways and the development of novel therapeutic strategies.
合成法
The synthesis of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of ethyl 4-aminobenzoate with cyclobutanecarbonyl chloride to form ethyl 4-[4-(cyclobutanecarbonyl)benzamido]benzoate. This intermediate is then reacted with piperazine to form ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]benzoate, which is subsequently sulfonated with sulfur trioxide to form the final product, this compound.
科学的研究の応用
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-2-25-18(22)15-6-8-16(9-7-15)26(23,24)20-12-10-19(11-13-20)17(21)14-4-3-5-14/h6-9,14H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYJDJLNRCLPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7477376.png)
![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)
![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)

![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)


![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)

![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)
